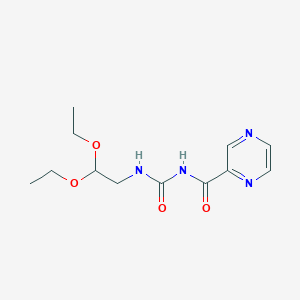

N-(2,2-diethoxyethyl)-N'-(2-pyrazinylcarbonyl)urea

Description

Properties

IUPAC Name |

N-(2,2-diethoxyethylcarbamoyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4/c1-3-19-10(20-4-2)8-15-12(18)16-11(17)9-7-13-5-6-14-9/h5-7,10H,3-4,8H2,1-2H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVAXGAPIJOSCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)NC(=O)C1=NC=CN=C1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

N-(2,2-Diethoxyethyl)-N'-(2-pyrazinylcarbonyl)urea features a urea backbone ($$ \text{R}^1\text{NHCONHR}^2 $$) with two distinct substituents:

- R¹ : 2-Pyrazinylcarbonyl group ($$ \text{C}5\text{H}3\text{N}_2\text{CO} $$)

- R² : 2,2-Diethoxyethyl group ($$ \text{C}6\text{H}{13}\text{O}_2 $$)

The molecule’s computed properties, inferred from structural analogs in PubChem, include a molecular weight of 311.33 g/mol , a topological polar surface area of 98.8 Ų , and an XLogP3-AA value of 1.2 , indicating moderate lipophilicity.

Spectroscopic Characterization

Infrared (IR) and nuclear magnetic resonance (NMR) spectra for analogous ureas reveal signature peaks:

- IR : Stretching vibrations for urea carbonyl ($$ \sim 1640–1680 \, \text{cm}^{-1} $$) and pyrazine C=N ($$ \sim 1550–1600 \, \text{cm}^{-1} $$).

- ¹H NMR : Ethoxy protons ($$ \delta 1.2–1.4 \, \text{ppm} $$), pyrazine aromatic protons ($$ \delta 8.5–9.0 \, \text{ppm} $$), and urea NH signals ($$ \delta 6.5–7.5 \, \text{ppm} $$).

Synthetic Methodologies

Carbodiimide-Mediated Coupling

A two-step protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to link 2-pyrazinecarboxylic acid and 2,2-diethoxyethylamine:

Step 1: Activation of Carboxylic Acid

$$

\text{2-Pyrazinecarboxylic acid} + \text{EDC} \rightarrow \text{O-Acylurea intermediate}

$$

Step 2: Amine Coupling

$$

\text{O-Acylurea} + \text{2,2-Diethoxyethylamine} \rightarrow \text{this compound}

$$

Reaction Conditions :

Isocyanate Intermediate Route

Step 1: Synthesis of 2-Pyrazinecarbonyl Isocyanate

$$

\text{2-Pyrazinecarboxamide} + \text{Phosgene (or triphosgene)} \rightarrow \text{2-Pyrazinecarbonyl isocyanate}

$$

Step 2: Urea Formation

$$

\text{2-Pyrazinecarbonyl isocyanate} + \text{2,2-Diethoxyethylamine} \rightarrow \text{Target Urea}

$$

Challenges :

One-Pot Sequential Aminolysis

A streamlined approach combines 2-pyrazinecarbonyl chloride and 2,2-diethoxyethylamine in the presence of a urea-forming agent:

$$

\text{2-Pyrazinecarbonyl chloride} + \text{2,2-Diethoxyethylamine} \xrightarrow{\text{NH}_3} \text{Urea}

$$

Optimization :

Purification and Crystallization

Solvent-Based Recrystallization

Post-synthesis purification employs mixed-solvent systems:

Thermal Analysis

Differential scanning calorimetry (DSC) of the purified compound shows:

- Melting point: 142–145°C (decomposition observed above 150°C).

- No polymorphic transitions detected below melting.

Analytical Data Validation

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Purity

Industrial Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diethoxyethyl)-N’-(2-pyrazinylcarbonyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyethyl group or the pyrazine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with pyrazine and urea moieties exhibit significant biological activities, particularly in cancer treatment. For instance, derivatives of pyrazine have been shown to inhibit tumor growth and angiogenesis. A study highlighted the synthesis of related pyrazine-urea compounds that demonstrated potent anticancer effects through mechanisms such as inhibiting matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis .

Case Study : In vitro studies on similar compounds demonstrated that modifications in the urea structure could enhance antiproliferative activity against various cancer cell lines. For example, a derivative displayed an IC50 value of 4.64 µM against Jurkat cells, indicating strong growth inhibition .

| Compound | Cell Line | IC50 (µM) | % Viable Cells at 20 µM (48h) |

|---|---|---|---|

| BPU | Jurkat | 4.64 | 6.01 |

| BPU | HeLa | 9.22 | 29.33 |

Antioxidant Activity

The antioxidant properties of pyrazine derivatives are also noteworthy. Compounds similar to N-(2,2-diethoxyethyl)-N'-(2-pyrazinylcarbonyl)urea have shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases .

Nitrogen Stabilization

In agricultural contexts, compounds like this compound can be investigated for their role in nitrogen management. Nitrogen stabilizers are essential in reducing nitrogen loss from fertilizers, thereby enhancing crop yields and minimizing environmental impact.

Mechanism : The compound could potentially inhibit urease activity, thereby slowing the conversion of urea into ammonia gas, which is a significant source of nitrogen loss through volatilization . This application is crucial for improving nitrogen use efficiency (NUE) in crops.

| Application Type | Benefit |

|---|---|

| Nitrogen Stabilization | Reduces volatilization losses |

| Crop Yield Improvement | Enhances nitrogen availability |

Material Science Applications

The unique chemical structure of this compound may also lend itself to applications in material science, particularly in developing polymers or coatings with specific functional properties. Its ability to form stable bonds could be explored for creating advanced materials with tailored characteristics.

Mechanism of Action

The mechanism of action of N-(2,2-diethoxyethyl)-N’-(2-pyrazinylcarbonyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

- N-(2,2-diethoxyethyl)-N’-(2-pyridinylcarbonyl)urea

- N-(2,2-diethoxyethyl)-N’-(2-thiazolylcarbonyl)urea

- N-(2,2-diethoxyethyl)-N’-(2-imidazolylcarbonyl)urea

Uniqueness

N-(2,2-diethoxyethyl)-N’-(2-pyrazinylcarbonyl)urea is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties

Q & A

Q. What established synthetic routes are available for N-(2,2-diethoxyethyl)-N'-(2-pyrazinylcarbonyl)urea, and what key reaction conditions optimize yield?

The compound can be synthesized via cyclization of intermediates under acidic conditions. For example, N-(2,2-diethoxyethyl)oxalamide derivatives are cyclized using concentrated HCl or acetic acid under reflux to form pyrazinedione analogs . Key steps include:

- Condensation of 2-pyrazinylcarbonyl precursors with diethoxyethylamine derivatives.

- Cyclization under reflux (e.g., HCl in ethanol or acetic acid) to form the urea linkage.

- Purification via column chromatography or recrystallization. Optimizing stoichiometry, reaction time, and temperature (e.g., 60–80°C) is critical to minimize side products like 2,3-pyrazinediones .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

- 1H and 13C NMR : Confirm structural integrity by identifying peaks for the diethoxyethyl group (δ ~1.2 ppm for CH3, δ ~3.5–4.0 ppm for OCH2) and pyrazine aromatic protons (δ ~8.5–9.5 ppm) .

- HR-ESI-MS : Validate molecular weight and fragmentation patterns .

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm.

- Elemental analysis : Verify C, H, N, and O content within ±0.4% theoretical values.

Advanced Questions

Q. How do solvent polarity and temperature influence the cyclization step, and what mechanistic insights explain these effects?

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic attack during cyclization but may increase side reactions. Protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding .

- Temperature : Elevated temperatures (70–90°C) accelerate cyclization but risk decomposition. Kinetic studies using in situ IR or NMR can track intermediate conversion .

- Mechanism : Cyclization proceeds via nucleophilic acyl substitution, where the diethoxyethylamine attacks the activated carbonyl group. Acid catalysts (e.g., HCl) protonate the carbonyl, enhancing electrophilicity .

Q. What strategies resolve contradictions in reaction outcomes, such as unexpected byproduct formation during cyclization?

- Byproduct analysis : Use LC-MS or GC-MS to identify side products like 2,3-pyrazinediones, which form via over-cyclization or oxidation .

- Reaction monitoring : Employ TLC or inline spectroscopy to detect intermediates. Adjust reagent ratios (e.g., reduce HCl concentration) to suppress over-acidification.

- Computational modeling : DFT calculations can predict energy barriers for competing pathways, guiding condition optimization .

Q. How does the compound’s structure influence its supramolecular coordination chemistry with transition metals?

- The pyrazine moiety acts as a bidentate ligand, while the urea group may participate in hydrogen bonding or weak metal coordination. Studies on analogous Pd(II) complexes with pyrazine ligands suggest potential for forming metallomacrocycles or polymers .

- Experimental validation : X-ray crystallography (as in ) and UV-Vis titration can elucidate binding modes and stability constants.

Q. What experimental designs assess the compound’s stability and degradation pathways under varying pH and temperature?

- Accelerated stability studies : Expose the compound to pH 1–13 buffers at 40–60°C for 1–4 weeks. Monitor degradation via HPLC-MS to identify hydrolyzed products (e.g., diethoxyethylamine or pyrazinecarboxylic acid) .

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (25°C, dry).

- Light sensitivity : Conduct photostability tests under ICH Q1B guidelines using UV-visible irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.